3-amino-N-(3,4-dimethylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-(3,4-dimethylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRWFSZDROXVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429189 | |
| Record name | 3-amino-N-(3,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102630-89-7 | |
| Record name | 3-amino-N-(3,4-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-amino-N-(3,4-dimethylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-amino-N-(3,4-dimethylphenyl)benzamide, a substituted benzamide with significant potential in various research and development domains. We will delve into its fundamental chemical properties, synthesis methodologies, and prospective applications, offering a technical resource for professionals in the field.
Core Molecular and Physical Properties
3-amino-N-(3,4-dimethylphenyl)benzamide is a complex organic molecule with distinct physicochemical characteristics. Its identity is defined by its specific molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C15H16N2O | [1][2] |
| Molecular Weight | 240.3 g/mol | [1] |
| CAS Number | 102630-89-7 | [1][2] |
Synthesis and Chemical Structure
The synthesis of substituted benzamides like 3-amino-N-(3,4-dimethylphenyl)benzamide is a cornerstone of medicinal chemistry and materials science. The general principle involves the formation of an amide bond between a carboxylic acid and an amine.
Conceptual Synthesis Workflow
The formation of 3-amino-N-(3,4-dimethylphenyl)benzamide typically involves the coupling of 3-aminobenzoic acid (or an activated derivative) with 3,4-dimethylaniline. The following diagram illustrates a generalized synthetic pathway.
Caption: Generalized synthesis pathway for 3-amino-N-(3,4-dimethylphenyl)benzamide.
Detailed Experimental Protocol (Illustrative)
The following is a representative protocol for the synthesis of a related N-phenyl-benzamide derivative, which can be adapted for 3-amino-N-(3,4-dimethylphenyl)benzamide. The core principle involves the reaction of an acid chloride with an amine.
-
Preparation of the Acid Chloride: 3-Nitrobenzoyl chloride is prepared by reacting 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Amide Coupling: The resulting 3-nitrobenzoyl chloride is then reacted with 3,4-dimethylaniline in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This reaction forms the amide bond, yielding N-(3,4-dimethylphenyl)-3-nitrobenzamide.
-
Reduction of the Nitro Group: The nitro group on the benzamide is subsequently reduced to an amine. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel.[3] This final step yields 3-amino-N-(3,4-dimethylphenyl)benzamide.
Potential Applications and Research Significance
Substituted benzamides are a class of compounds with a wide range of biological activities and are frequently investigated in drug discovery.
-
PARP Inhibition: The aminobenzamide scaffold is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4] Inhibition of PARP is a therapeutic strategy in cancer treatment.
-
Antipsychotic Agents: Certain benzamide derivatives have shown potential as atypical antipsychotic agents by targeting dopamine and serotonin receptors.
-
Antimalarial Activity: Acyl derivatives of aminofurazanes, which share structural similarities with substituted benzamides, have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.[5]
The specific substitution pattern of 3-amino-N-(3,4-dimethylphenyl)benzamide makes it an interesting candidate for further investigation in these and other therapeutic areas. The presence of the dimethylphenyl group can influence the compound's lipophilicity and binding affinity to biological targets.
Structural Analogs and Their Properties
To understand the structure-activity relationship, it is useful to consider the properties of related molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Differences |
| N-(3-amino-4-methylphenyl)benzamide | C14H14N2O | 226.27 | Isomeric amine and methyl group positions on the aniline ring.[6][7] |
| 3-amino-N-(2,3-dimethylphenyl)benzamide | C15H16N2O | 240.30 | Isomeric dimethylphenyl group.[8] |
| 3-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | 240.30 | Isomeric dimethylphenyl group.[9] |
| 3-Aminobenzamide | C7H8N2O | 136.15 | Lacks the N-phenyl substituent.[4] |
References
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3-amino-N-(2,3-dimethylphenyl)benzamide. PubChem. [Link]
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3-amino-N-(2,4-dimethylphenyl)benzamide. PubChem. [Link]
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3-Aminobenzamide. Wikipedia. [Link]
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New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. National Center for Biotechnology Information. [Link]
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The Fulcrum of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of N-Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-substituted benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of this important class of molecules. Moving beyond a mere catalog of compounds, this document elucidates the causal relationships between specific structural modifications and their impact on potency, selectivity, and overall pharmacological profiles. We will delve into key therapeutic areas where N-substituted benzamides have shown significant promise, including oncology, infectious diseases, and neurology. Detailed experimental protocols, quantitative SAR data, and visual representations of molecular interactions and signaling pathways are provided to equip researchers with the foundational knowledge and practical insights required for the rational design of next-generation N-substituted benzamide-based therapeutics.
The Enduring Significance of the N-Substituted Benzamide Core
The benzamide moiety, characterized by an aromatic ring linked to a carbonyl group which is in turn bonded to a nitrogen atom, is a privileged structure in drug discovery. Its prevalence in clinically approved drugs and late-stage clinical candidates is a testament to its favorable pharmacokinetic properties and its ability to engage in a variety of non-covalent interactions with biological targets. The true versatility of this scaffold, however, lies in the vast chemical space that can be explored through modifications at the N-substituent. These modifications can profoundly influence a compound's interaction with its target, its metabolic stability, and its overall efficacy. This guide will explore the nuanced SAR of N-substituted benzamides across several key therapeutic applications.
N-Substituted Benzamides as Histone Deacetylase (HDAC) Inhibitors in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] The aberrant activity of HDACs is a hallmark of many cancers, making them a prime target for therapeutic intervention. N-substituted benzamides have emerged as a prominent class of HDAC inhibitors, with some advancing to clinical trials.[2]
The Pharmacophore Model of Benzamide-Based HDAC Inhibitors
The generally accepted pharmacophore for benzamide-based HDAC inhibitors consists of three key components:
-
Zinc-Binding Group (ZBG): The benzamide moiety itself often serves as the ZBG, with the carbonyl oxygen and the nitrogen atom coordinating with the zinc ion in the active site of the HDAC enzyme.[3]
-
Linker: A flexible or rigid linker connects the ZBG to the cap group. The length and composition of the linker are crucial for optimal positioning of the molecule within the enzyme's catalytic tunnel.
-
Cap Group: This is typically a larger, often aromatic or heteroaromatic, moiety that interacts with the surface of the enzyme, contributing to isoform selectivity and potency.[4]
Structure-Activity Relationship Insights for HDAC Inhibition
Systematic modifications of the N-substituted benzamide scaffold have yielded critical insights into the structural requirements for potent HDAC inhibition.
-
The Benzamide Core: The 2-amino-substituted benzamide is a key feature for many potent HDAC inhibitors. The amino group can form a crucial hydrogen bond with the enzyme active site.[5]
-
N-Substituent (Linker and Cap Group):
-
Linker Length: Studies have shown that the length of the linker can significantly impact activity, with shorter linkers sometimes leading to stronger inhibition.[6]
-
Cap Group Modifications: The nature of the cap group is a major determinant of potency and isoform selectivity. Bulky, hydrophobic cap groups can enhance binding affinity by interacting with hydrophobic pockets on the enzyme surface.[7] For instance, replacing a smaller group with a more extended aromatic system can lead to a significant increase in inhibitory activity.
-
Quantitative SAR Data for N-Substituted Benzamide HDAC Inhibitors
The following table summarizes the in-vitro anti-proliferative activity (IC50) of a series of N-substituted benzamide derivatives against various cancer cell lines. These compounds were designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor.[2][8]
| Compound | R Group (N-Substituent) | MCF-7 IC50 (µM) | A549 IC50 (µM) | K562 IC50 (µM) | MDA-MB-231 IC50 (µM) |
| MS-275 | Pyridin-3-ylmethyl | 2.5 | 3.1 | 1.8 | 4.2 |
| Derivative A | Phenyl | >50 | >50 | >50 | >50 |
| Derivative B | 2-Chlorophenyl | 8.7 | 12.4 | 6.5 | 15.1 |
| Derivative C | 2-Aminophenyl | 1.9 | 2.8 | 1.5 | 3.9 |
| Derivative D | 2-Nitrophenyl | 25.6 | 31.8 | 20.4 | 38.7 |
Analysis of Causality: The data clearly indicates that the nature of the substituent on the N-phenyl ring has a profound impact on anti-proliferative activity. The unsubstituted phenyl ring (Derivative A) is inactive, highlighting the necessity of substitution. A simple chloro-substituent (Derivative B) imparts some activity, but the 2-amino group (Derivative C) restores potency to a level comparable to the parent compound, MS-275. This is likely due to the ability of the amino group to form a key hydrogen bond within the HDAC active site. Conversely, the electron-withdrawing nitro group (Derivative D) significantly diminishes activity, suggesting that electronic effects play a crucial role in binding.[2]
Signaling Pathway of HDAC Inhibition
HDAC inhibitors exert their anticancer effects through multiple mechanisms, primarily by inducing the re-expression of tumor suppressor genes that have been silenced by epigenetic mechanisms.
Caption: Mechanism of action of N-substituted benzamide HDAC inhibitors.
N-Substituted Benzamides as Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. N-substituted benzamides have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]
SAR of Antimicrobial Benzamides
The antimicrobial activity of N-substituted benzamides is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings.
-
Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as halogens, can enhance antibacterial activity.
-
Substituents on the N-Amine: The nature of the substituent on the nitrogen atom is critical. A variety of heterocyclic and aromatic moieties have been explored, with their electronic and steric properties influencing potency and spectrum of activity.
Quantitative SAR Data for Antimicrobial N-Substituted Benzamides
The following table presents the Minimum Inhibitory Concentration (MIC) values of several N-substituted benzamide derivatives against Gram-positive and Gram-negative bacteria.
| Compound | R Group (N-Substituent) | Bacillus subtilis MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 5a | 4-Hydroxyphenyl | 6.25 | 3.12 |
| 6b | 4-Tolyl | >100 | 3.12 |
| 6c | 4-Bromophenyl | >100 | 6.25 |
Analysis of Causality: This data highlights the importance of specific substitutions for antibacterial activity. Compound 5a , with a 4-hydroxyphenyl N-substituent, shows broad-spectrum activity against both B. subtilis and E. coli. In contrast, compounds 6b and 6c , which lack the hydroxyl group, exhibit selective activity against E. coli. This suggests that the hydroxyl group may be crucial for interaction with a target present in Gram-positive bacteria or for facilitating entry into these cells. The activity of the halogenated derivative 6c further underscores the potential for electron-withdrawing groups to modulate antimicrobial potency.[9]
N-Substituted Benzamides as Dopamine D2 Receptor Antagonists in Neurology
Dopamine D2 receptor antagonists are a cornerstone in the treatment of various neuropsychiatric disorders, including schizophrenia and bipolar disorder.[10] The N-substituted benzamide scaffold is a key feature of several clinically successful D2 antagonists.
SAR of Benzamide-Based D2 Receptor Antagonists
The affinity and selectivity of N-substituted benzamides for the D2 receptor are finely tuned by the substituents on the benzamide ring and the nature of the N-substituent, which often contains a basic amine.
-
Benzamide Ring Substitution: Specific substitution patterns on the aromatic ring are crucial for high-affinity binding. For example, methoxy and halogen substituents can significantly enhance potency.
-
N-Substituent: The N-substituent typically consists of a flexible alkyl chain connected to a basic amine, often incorporated into a heterocyclic ring system like a piperidine or piperazine. The nature of this basic moiety and the length of the linker are critical for interaction with the receptor's binding pocket.[11]
Molecular Interactions at the Dopamine D2 Receptor
The binding of N-substituted benzamide antagonists to the D2 receptor involves a complex interplay of interactions. The protonated amine of the N-substituent typically forms a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. The benzamide moiety and other substituents engage in hydrophobic and hydrogen bonding interactions with residues in other transmembrane helices, such as TM5 and TM6.[12][13]
Dopamine D2 Receptor Antagonist Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Antagonism of these receptors blocks the downstream signaling cascade initiated by dopamine.
Caption: Signaling pathway of a dopamine D2 receptor antagonist.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted Benzamides via Amidation of Carboxylic Acids
This protocol describes a general method for the synthesis of N-substituted benzamides from the corresponding carboxylic acid and amine.[14]
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a coupling reagent (e.g., 1.1 equivalents of HATU, HBTU, or EDC) and a non-nucleophilic base (e.g., 2 equivalents of diisopropylethylamine or triethylamine).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
Add the amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted benzamide.
-
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Conclusion and Future Directions
The N-substituted benzamide scaffold continues to be a rich source of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical interplay of steric, electronic, and hydrophobic factors in determining the biological activity of these compounds. As our understanding of the molecular basis of disease deepens, so too will our ability to rationally design N-substituted benzamides with enhanced potency, selectivity, and safety profiles. Future research in this area will likely focus on the development of isoform-selective inhibitors, the exploration of novel N-substituents to access new chemical space, and the application of computational methods to guide the design of next-generation therapeutics. The insights and methodologies presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
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The predicted 3D structure of the human D2 dopamine receptor and the binding site and binding affinities for agonists and antagonists. (n.d.). PMC. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. (n.d.). NIH. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Medicinal Chemistry, 16(4), 555-562. [Link]
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Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019). International Journal of Molecular Sciences, 20(7), 1616. [Link]
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Ligand with Two Modes of Interaction with the Dopamine D2 Receptor–An Induced-Fit Mechanism of Insurmountable Antagonism. (2017). ACS Chemical Neuroscience, 8(12), 2795-2806. [Link]
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A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype. (n.d.). PMC. [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. [Link]
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Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (n.d.). PMC. [Link]
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Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3142-3145. [Link]
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The HDAC interaction network. (n.d.). PMC. [Link]
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What are D2 receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]
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Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (n.d.). NIH. [Link]
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 89. [Link]
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Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. (n.d.). PMC. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2022). MDPI. [Link]
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Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. (2022). Journal of the American Chemical Society. [Link]
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(PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2019). ResearchGate. [Link]
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Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). ACS Medicinal Chemistry Letters, 11(11), 2235-2242. [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry, 78(9), 4533-4539. [Link]
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Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. (n.d.). ResearchGate. [Link]
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Quantitative structure-activity relationships (QSAR). (n.d.). [Link]
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Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega, 5(25), 15479-15487. [Link]
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Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Organic & Biomolecular Chemistry, 21(10), 2110-2114. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2022). ResearchGate. [Link]
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Quantitative Structure-Activity Relationship (QSAR): A Review. (2022). International Journal of Novel Research and Development, 7(7). [Link]
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Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. (2022). Journal of Pharmaceutical Chemistry & Chemical Science, 6(3). [Link]
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Methodological & Application
Application Note & Protocols: Strategies for the Amide Coupling of 3,4-Dimethylaniline and 3-Aminobenzoic Acid
For: Researchers, scientists, and drug development professionals
Abstract
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1] This application note provides a detailed guide to the amide coupling of 3,4-dimethylaniline and 3-aminobenzoic acid, two building blocks that present unique challenges due to their electronic and steric properties. We will explore several robust coupling protocols, delving into the mechanistic rationale behind reagent selection and reaction optimization. This guide is designed to provide researchers with the foundational knowledge and practical steps to successfully synthesize the target amide, N-(3-aminophenyl)-3,4-dimethylbenzamide.
Introduction: The Significance of Amide Bond Formation
The amide functional group is a ubiquitous feature in a vast array of biologically active molecules, including many blockbuster drugs. Consequently, the reliable and efficient construction of amide bonds is one of the most frequently performed transformations in medicinal chemistry.[1][2] The direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile.[3]
This process is typically mediated by a "coupling reagent." Over the years, a vast arsenal of such reagents has been developed, each with its own advantages and disadvantages.[4] The choice of the optimal coupling reagent and protocol is highly dependent on the specific substrates involved, taking into account factors such as steric hindrance, electronic effects, and the presence of other functional groups.[1][5]
The coupling of 3,4-dimethylaniline and 3-aminobenzoic acid presents an interesting case study. 3,4-Dimethylaniline is an electron-rich aniline, which generally enhances its nucleophilicity. However, the presence of two methyl groups on the aromatic ring can introduce steric considerations. 3-Aminobenzoic acid is an amino acid derivative where the amine is a relatively weak nucleophile due to the electron-withdrawing effect of the carboxylic acid. This guide will provide protocols using several classes of common coupling reagents to address these challenges.
Overview of Common Amide Coupling Strategies
The most prevalent amide coupling strategies can be broadly categorized based on the type of activating reagent used. We will focus on three major classes: carbodiimides, phosphonium salts, and uronium/aminium salts.
-
Carbodiimide-Based Reagents: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic examples.[6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] To suppress side reactions and minimize racemization (a key concern in peptide chemistry), additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are often included.[6][7] These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[8][9]
-
Phosphonium-Based Reagents: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium salt.[10][11] It activates the carboxylic acid by forming an active OBt ester.[11][12] A key advantage of PyBOP is that the byproduct, tris(pyrrolidino)phosphine oxide, is generally more soluble and easier to remove than the urea byproducts of carbodiimides.[13]
-
Uronium/Aminium-Based Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents.[6] HATU, in particular, is known for its rapid reaction rates and is often the reagent of choice for difficult couplings. These reagents also generate an active ester intermediate. It is crucial to pre-activate the carboxylic acid before adding the amine when using uronium reagents to avoid the formation of a guanidinium byproduct with the amine.[13][14]
Experimental Protocols
The following protocols are designed as starting points for the synthesis of N-(3-aminophenyl)-3,4-dimethylbenzamide. Optimization of solvent, temperature, and reaction time may be necessary to achieve the best results.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, especially for reactions sensitive to moisture.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent side reactions with atmospheric moisture and oxygen.
-
Monitoring the Reaction: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes the widely accessible and cost-effective carbodiimide EDC in conjunction with the additive HOBt.
Step-by-Step Methodology:
-
To a solution of 3-aminobenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt, 1.2 eq.).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 3,4-dimethylaniline (1.1 eq.) to the reaction mixture.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.) or triethylamine (TEA, 2.5 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The pre-activation of the carboxylic acid with EDC and HOBt forms the HOBt-ester, which is a highly reactive intermediate.[8][15] This minimizes the direct reaction of EDC with the amine.
-
DIPEA or TEA is added to neutralize the HCl salt of EDC and to act as a proton scavenger during the reaction.
-
The aqueous workup is designed to remove the water-soluble byproducts, such as the urea formed from EDC and any remaining HOBt and base.
Protocol 2: PyBOP Mediated Coupling
This protocol employs the phosphonium-based reagent PyBOP, which is often effective for more challenging couplings.[11]
Step-by-Step Methodology:
-
To a solution of 3-aminobenzoic acid (1.0 eq.), 3,4-dimethylaniline (1.1 eq.), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq.) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add PyBOP (1.2 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic phase with 1 M citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
PyBOP facilitates the in-situ formation of the OBt active ester.[12]
-
The addition of PyBOP last to the mixture of the acid, amine, and base is a common and effective procedure.[10]
-
The workup with citric acid helps to remove the basic impurities, while the sodium bicarbonate wash removes any unreacted carboxylic acid.
Protocol 3: HATU Mediated Coupling
For potentially sluggish or sterically hindered couplings, the highly reactive uronium salt HATU is an excellent choice.[6]
Step-by-Step Methodology:
-
To a solution of 3-aminobenzoic acid (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.5 eq.) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add HATU (1.1 eq.).
-
Stir the mixture for 10-20 minutes to allow for the formation of the active ester.
-
Add 3,4-dimethylaniline (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers with 1 M LiCl solution (to help remove DMF), saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Pre-activating the carboxylic acid with HATU is critical to prevent the reagent from reacting with the amine to form an unwanted guanidinium side product.[13][14]
-
HATU is based on HOAt, which leads to faster and more efficient couplings with less risk of racemization compared to HOBt-based reagents.
-
The reaction times are generally much shorter with HATU due to its high reactivity.[16]
Data Presentation and Comparison
The following table provides a comparative summary of the key parameters for the described protocols. The expected yields and reaction times are estimates based on typical amide coupling reactions and may vary depending on the specific experimental conditions.
| Protocol | Coupling Reagent | Additive | Base | Typical Reaction Time | Expected Yield Range | Key Advantages | Potential Drawbacks |
| 1 | EDC·HCl | HOBt | DIPEA/TEA | 12-24 hours | 60-85% | Cost-effective, readily available reagents. | Longer reaction times, formation of urea byproduct can complicate purification. |
| 2 | PyBOP | None | DIPEA | 4-12 hours | 70-90% | Good for challenging couplings, soluble byproduct. | More expensive than EDC. |
| 3 | HATU | None | DIPEA/Collidine | 1-4 hours | 80-95% | Very rapid and efficient, suitable for hindered substrates. | High cost, potential for side reactions if not used correctly.[16] |
Visualization of Reaction Mechanisms and Workflows
General Amide Coupling Workflow
Caption: General experimental workflow for amide bond formation.
EDC/HOBt Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
HATU Coupling Mechanism
Caption: Simplified mechanism of HATU mediated amide coupling.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inadequate activation of the carboxylic acid. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[17][18] |
| Low nucleophilicity of the amine. | Increase the reaction temperature or use a more reactive coupling agent. | |
| Steric hindrance. | Consider using a less hindered base (e.g., 2,4,6-collidine) or a more potent activating agent. For extremely hindered cases, conversion to an acyl fluoride might be necessary.[18][19] | |
| Formation of Side Products | Reaction of coupling reagent with the amine (especially with uronium reagents). | Ensure pre-activation of the carboxylic acid before adding the amine.[13][14] |
| Epimerization (if chiral centers are present). | Use additives like HOBt or HOAt. Perform the reaction at lower temperatures.[6] | |
| Difficult Purification | Insoluble urea byproduct (from DCC). | Use EDC or DIC, as their urea byproducts are more soluble.[6] |
| Residual DMF. | Perform multiple aqueous washes, including with LiCl solution, or use an alternative solvent if possible. |
Conclusion
The successful synthesis of N-(3-aminophenyl)-3,4-dimethylbenzamide can be achieved through a variety of established amide coupling protocols. The choice between EDC/HOBt, PyBOP, and HATU will depend on factors such as cost, desired reaction time, and the need for high reactivity. For this particular transformation, where steric hindrance is not extreme and the aniline is electron-rich, all three methods are expected to be effective. However, for rapid and high-yielding synthesis, HATU is likely to be the superior choice. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently approach this and similar amide bond formations.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]
-
Pessione, E. (2019). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]
-
Kandhasamy, S., & Singh, P. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151598. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(1), 4-16. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
ResearchGate. Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Common Organic Chemistry. PyBOP. [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. [Link]
-
Reddit. HATU/PyBOP coupling procedure question. [Link]
-
Ye, Q., et al. (2005). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 9(4), 434-439. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Reddit. amide coupling help. [Link]
-
Amphoteros. Uphill battles in amide couplings. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]
-
De Luca, L., et al. (2024). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, 22(2), 266-271. [Link]
-
Sharma, A., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry, 83(4), 2110-2121. [Link]
-
YouTube. HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. [Link]
-
Warner, S., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(47), 4463-4466. [Link]
-
Valente, S., et al. (2013). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Journal of Medicinal Chemistry, 56(17), 6835-6845. [Link]
-
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]
-
ResearchGate. Synthesis of N , N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. [Link]
-
PrepChem. Synthesis of 3-amino-N-decylbenzamide. [Link]
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- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.dk]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
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- 7. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 3-amino-N-(3,4-dimethylphenyl)benzamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-amino-N-(3,4-dimethylphenyl)benzamide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction yields and purity. As senior application scientists, we understand the nuances of amide bond formation and have compiled this resource to address common challenges encountered in the laboratory.
I. Reaction Overview & Mechanism
The synthesis of 3-amino-N-(3,4-dimethylphenyl)benzamide involves the formation of an amide bond between 3-aminobenzoic acid and 3,4-dimethylaniline. This transformation is a cornerstone of medicinal chemistry, and several methods can be employed for this coupling. The most common laboratory approach involves the activation of the carboxylic acid group of 3-aminobenzoic acid, followed by nucleophilic attack by the amine group of 3,4-dimethylaniline.
Common Synthetic Approaches:
-
Acid Chloride Formation: Conversion of 3-aminobenzoic acid to its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3,4-dimethylaniline.[1]
-
Coupling Agent-Mediated Amidation: Direct coupling of the carboxylic acid and amine using a dehydrating agent or coupling reagent.[2] Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[3][4] Uronium/aminium salt-based reagents such as HATU are also effective, particularly for challenging couplings.[2][5]
Visualizing the General Reaction Workflow
The following diagram outlines the typical steps involved in the synthesis and purification of 3-amino-N-(3,4-dimethylphenyl)benzamide.
Caption: General experimental workflow for the synthesis and purification of 3-amino-N-(3,4-dimethylphenyl)benzamide.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 3-amino-N-(3,4-dimethylphenyl)benzamide.
Issue 1: Low or No Product Formation
Q: I'm not observing any product formation, or the yield is extremely low. What are the likely causes?
A: This is a common issue that can stem from several factors related to the reactivity of your starting materials and the reaction conditions.
-
Cause 1: Ineffective Carboxylic Acid Activation.
-
Explanation: The carboxylic acid group of 3-aminobenzoic acid must be activated to become a better electrophile for the amine to attack. If this activation is incomplete, the reaction will not proceed efficiently. When using thionyl chloride, for instance, residual water can hydrolyze it, rendering it ineffective.[6]
-
Troubleshooting Strategy:
-
-
Cause 2: Low Nucleophilicity of the Amine.
-
Explanation: While 3,4-dimethylaniline is generally a good nucleophile, its reactivity can be diminished by certain factors. Electron-withdrawing groups on the aniline can decrease its nucleophilicity.[8]
-
Troubleshooting Strategy:
-
-
Cause 3: Amine Protonation.
-
Explanation: If an acid chloride is generated in situ, the hydrochloric acid (HCl) byproduct can protonate the starting amine, rendering it non-nucleophilic.[3]
-
Troubleshooting Strategy:
-
Ensure an adequate amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is present to neutralize the HCl byproduct.[10]
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and the yield of the desired product is low after purification. What are the common side reactions?
A: Side reactions are a frequent cause of low yields and purification difficulties. Understanding and mitigating these can significantly improve your outcome.
-
Side Reaction 1: Self-Condensation of 3-Aminobenzoic Acid.
-
Explanation: The amino group of one molecule of 3-aminobenzoic acid can react with the activated carboxylic acid of another molecule, leading to oligomerization.
-
Troubleshooting Strategy:
-
Slowly add the activating agent to a solution of the carboxylic acid, or use a coupling reagent protocol where the amine is present to compete with the self-condensation.
-
Maintain a lower reaction temperature to control the reaction rate.[6]
-
-
-
Side Reaction 2: Formation of N-Acylurea Byproduct (with Carbodiimide Reagents).
-
Explanation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[3]
-
Troubleshooting Strategy:
-
Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt traps the O-acylisourea intermediate to form a more reactive HOBt ester, which is less prone to rearrangement and more readily reacts with the amine.[3]
-
-
-
Side Reaction 3: Diacylation of the Product.
-
Explanation: If a large excess of the activated carboxylic acid is used, it can react with the newly formed amide product, leading to a diacylated impurity.[8]
-
Troubleshooting Strategy:
-
Visualizing the Troubleshooting Logic
The following flowchart provides a systematic approach to troubleshooting common issues in the synthesis of 3-amino-N-(3,4-dimethylphenyl)benzamide.
Caption: Troubleshooting flowchart for common issues in 3-amino-N-(3,4-dimethylphenyl)benzamide synthesis.
III. Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table provides a summary of key parameters and their recommended ranges.
| Parameter | Recommended Range | Rationale & Considerations |
| Solvent | Aprotic, anhydrous (e.g., DCM, THF, DMF, Acetonitrile) | The choice of solvent can influence reaction rate and solubility of starting materials. Acetonitrile and THF have shown good results in similar amide coupling reactions.[9][12] |
| Temperature | 0 °C to reflux | The optimal temperature depends on the reactivity of the substrates and the coupling method. Lower temperatures (0-25 °C) are often preferred to minimize side reactions.[8] For less reactive substrates, heating may be necessary.[9] |
| Stoichiometry | Carboxylic Acid:Amine ratio of 1:1 to 1:1.2 | A slight excess of the amine can help to drive the reaction to completion and minimize diacylation.[11] |
| Base | 1.1 - 2.0 equivalents (if required) | A non-nucleophilic base like TEA or DIPEA is essential when using acid chlorides to neutralize the HCl byproduct.[10] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) to determine the optimal reaction time. |
IV. Purification Strategies
Q: My product is an oil and won't crystallize, or it remains impure after recrystallization. What are my options?
A: Purification can be challenging, but several strategies can be employed.
-
Oily Product:
-
Explanation: The presence of impurities can lower the melting point of the product, causing it to be an oil.[3] Incomplete removal of the solvent can also contribute to this.
-
Troubleshooting Strategy:
-
Ensure the reaction has gone to completion.[11]
-
If the product is highly soluble in the reaction solvent, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.[11] Common recrystallization solvents for benzamides include ethanol/water mixtures.[6]
-
If recrystallization fails, column chromatography is a reliable method for purification.
-
-
-
Persistent Impurities after Recrystallization:
-
Explanation: Some byproducts may have similar solubility profiles to the desired product, making them difficult to remove by recrystallization alone.
-
Troubleshooting Strategy:
-
An acid wash (e.g., dilute HCl) during the workup can help remove unreacted 3,4-dimethylaniline.
-
A base wash (e.g., dilute NaHCO₃ or NaOH) can remove unreacted 3-aminobenzoic acid.
-
If impurities persist, column chromatography is the recommended next step.
-
-
V. References
-
Benchchem. (n.d.). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from
-
Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved from
-
Benchchem. (n.d.). Strategies to reduce impurities in benzamide synthesis. Retrieved from
-
Cao, Y., & Ghadiri, M. (2025). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. Retrieved from
-
Laha, J. K., Gupta, A., Gulati, U., Hunjan, M. K., & Breugst, M. (n.d.). Optimization of reaction conditions for amide bond formation. ResearchGate. Retrieved from
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). PMC - NIH. Retrieved from
-
Benchchem. (n.d.). Dealing with byproduct formation in benzamide synthesis. Retrieved from
-
Benchchem. (n.d.). Optimizing amide bond formation conditions for benzamide synthesis. Retrieved from
-
N-(3,4-Dimethylphenyl)benzamide. (n.d.). PMC - NIH. Retrieved from
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC. Retrieved from
-
3-Aminobenzoic acid. (2013, March 18). Retrieved from
-
Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). N-(3-amino-4-methylphenyl)benzamide. Retrieved from
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved from
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved from
-
Amino-aryl-benzamide compounds and methods of use thereof. (n.d.). Google Patents. Retrieved from
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). Retrieved from
-
Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents. Retrieved from
-
Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026, January 30). Reddit. Retrieved from
-
Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents. Retrieved from
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from
-
N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (n.d.). Google Patents. Retrieved from
-
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides. YouTube. Retrieved from
-
Preparing method of N, N-dimethylbenzamide. (n.d.). Google Patents. Retrieved from
-
Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane. (1998, July 29). European Patent Office. Retrieved from
Sources
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
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- 9. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Guide: Effective Removal of 3,4-Dimethylaniline from Benzamide Product
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with robust, field-proven methodologies for purifying benzamide contaminated with unreacted 3,4-dimethylaniline. Our focus is on explaining the chemical principles behind each step to empower you to troubleshoot and adapt these protocols effectively.
Section 1: The Chemistry of Separation
The successful separation of benzamide from 3,4-dimethylaniline hinges on exploiting their fundamental chemical differences. While both are aromatic compounds, their acid-base properties are distinctly different.
-
3,4-Dimethylaniline is a primary arylamine and acts as a weak base. Its lone pair of electrons on the nitrogen atom readily accepts a proton (H⁺) from an acid to form a water-soluble salt (anilinium salt).
-
Benzamide , in contrast, is a neutral compound. The lone pair on its nitrogen atom is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less basic and unable to be protonated by dilute aqueous acids.
This difference in basicity is the cornerstone of the primary purification strategy: liquid-liquid extraction.
Table 1: Comparative Physicochemical Properties
| Property | 3,4-Dimethylaniline | Benzamide | Rationale for Separation |
| Molar Mass | 121.18 g/mol | 121.14 g/mol | Similar mass makes separation by distillation difficult. |
| Appearance | Light beige to brown crystalline solid[1] | Off-white solid[2] | --- |
| Melting Point | 49-51 °C[1] | 127-130 °C[2] | A significant difference allows for purity assessment via melting point. |
| Boiling Point | 226 °C[1] | 288 °C[2] | High boiling points make distillation impractical for small scales. |
| pKa (of conjugate acid) | ~5.17[1][3] | ~ -1 to -2 (estimated) | The large difference in basicity is the key to separation by extraction. |
| Water Solubility | <1 g/L (sparingly soluble)[1] | 13.5 g/L (slightly soluble)[2] | Both have limited water solubility in their neutral forms. |
| Organic Solvents | Soluble in ether, methanol, chloroform[1][4][5] | Soluble in ethanol, methanol, acetone[6][7] | Both are soluble in common organic solvents, requiring a chemical modification for separation. |
Section 2: Troubleshooting & Purification Protocols
This section addresses common purification challenges in a direct question-and-answer format, providing detailed, validated protocols.
Q1: "My crude benzamide is heavily contaminated with 3,4-dimethylaniline. What is the most efficient method for a bulk cleanup?"
A1: Acid-Base Extraction is the most effective and scalable method.
This technique selectively converts the basic 3,4-dimethylaniline impurity into its water-soluble hydrochloride salt, which is then partitioned into an aqueous phase, leaving the neutral benzamide product in the organic phase.[8][9][10]
-
Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.[10][11] Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Phase Separation: Allow the layers to fully separate. The top layer will typically be the organic phase (e.g., diethyl ether), and the bottom will be the aqueous phase containing the protonated 3,4-dimethylanilinium chloride. Drain the lower aqueous layer into a beaker.
-
Repeat Extraction: To ensure complete removal, repeat the acidic wash (steps 2-3) on the organic layer one or two more times with fresh 1 M HCl.[9] Combine all aqueous extracts.
-
Neutral Wash (Brine): Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This step removes residual water and dissolved acid from the organic phase.[8] Drain and discard the brine wash.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Decant or filter the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the purified benzamide.
Sources
- 1. chembk.com [chembk.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. 3,4-Dimethylaniline CAS#: 95-64-7 [m.chemicalbook.com]
- 4. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dimethylaniline, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Hygroscopic Nature of Benzamide Amino Derivatives
Welcome to the technical support center for handling benzamide amino derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The inherent hygroscopicity of many benzamide amino derivatives can present significant challenges during experimentation, impacting everything from accurate weighing to the stability and efficacy of the final product. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively, ensuring the integrity and reproducibility of your results.
The Challenge of Hygroscopicity in Benzamide Amino Derivatives
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For benzamide amino derivatives, the presence of polar functional groups, such as amino and amide moieties, can make them particularly susceptible to water uptake. This moisture absorption is not a trivial issue; it can lead to a cascade of problems including:
-
Physical Changes: Caking, clumping, and deliquescence (dissolving in the absorbed water) can occur, making the powder difficult to handle and dispense accurately.[2][3] An o-aminobenzamide analogue, F8·2HBr, for instance, was observed to be so hygroscopic that it transitioned from a dry solid to a liquid state within just four hours of exposure to ambient air.[4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis of the amide bond or other sensitive functionalities, leading to the degradation of the active pharmaceutical ingredient (API) and the formation of impurities.[1][5]
-
Altered Physicochemical Properties: Moisture uptake can change the crystal structure, particle size, and flow properties of the powder.[1] These alterations can have significant downstream consequences, affecting dissolution rates, bioavailability, and the overall performance of the formulated drug product.[6]
This guide is structured to provide practical, cause-and-effect-based solutions to the real-world problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: I've just received a new benzamide amino derivative. How can I quickly assess its potential hygroscopicity?
A1: A preliminary assessment of a new compound's hygroscopicity is a critical first step. While comprehensive characterization requires specialized instrumentation, you can get a good initial indication through the following:
-
Review Supplier Documentation: The Safety Data Sheet (SDS) or technical data sheet may provide information on the compound's hygroscopic nature.
-
Simple Observation: Upon opening a freshly supplied container, observe the powder's characteristics. Is it free-flowing, or does it show signs of clumping?
-
"Watch Glass" Test: Place a small amount of the compound on a watch glass in your laboratory environment. Visually inspect it over a period of a few hours for any changes in appearance, such as becoming sticky, clumpy, or even liquefying. This simple test can be very revealing, as in the case of the o-aminobenzamide analogue that turned to liquid in four hours.[4]
For a quantitative assessment, Dynamic Vapor Sorption (DVS) analysis is the gold standard. This technique measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.
Q2: What are the ideal storage conditions for hygroscopic benzamide amino derivatives?
A2: Proper storage is your first line of defense against moisture-induced degradation. The key is to create a microenvironment with controlled low humidity.
-
Primary Container: Always keep the compound in a tightly sealed, airtight container. Containers with screw caps that have a chemically resistant liner are preferable.
-
Secondary Enclosure: For highly hygroscopic materials, place the primary container inside a secondary enclosure that contains a desiccant. A desiccator cabinet or a sealed bag with desiccant pouches are excellent options.
-
Temperature Control: Store the compound at a stable, cool temperature as recommended by the manufacturer. Avoid storing in areas with significant temperature fluctuations, as this can lead to condensation inside the container.
-
Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert gas like nitrogen or argon to displace moist air.
Q3: My compound has formed hard clumps. Is it still usable?
A3: The usability of a caked or clumped compound depends on the extent of the moisture uptake and whether chemical degradation has occurred.
-
Physical vs. Chemical Change: Caking is a physical change due to the formation of liquid bridges between particles.[2] If the moisture uptake has not led to chemical degradation, the compound may still be usable after gentle disaggregation and thorough drying.
-
Assessing Degradation: Before using a clumped compound, it is crucial to re-analyze its purity (e.g., by HPLC) and water content (e.g., by Karl Fischer titration) to ensure it still meets the required specifications.
-
Prevention is Key: To avoid this issue, always handle hygroscopic compounds in a low-humidity environment and minimize their exposure to ambient air.
Troubleshooting Guides
Problem 1: Inconsistent Weighing Results
Symptom: You are trying to weigh a specific amount of a benzamide amino derivative, but the balance reading is unstable and continuously increasing.
Root Cause: The compound is rapidly absorbing moisture from the laboratory air, leading to a continuous increase in mass.
Solution Workflow:
-
Environmental Control: The most effective solution is to perform the weighing in a controlled environment.
-
Glove Box: A glove box with controlled humidity (ideally <20% RH) is the best option for highly sensitive compounds.
-
Low-Humidity Chamber: If a glove box is unavailable, a simple weighing chamber or even a sealed bag with a positive pressure of dry nitrogen can be used.
-
-
Rapid Weighing Technique: If a controlled environment is not accessible, the "swift and covered" technique can minimize moisture uptake:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Have all necessary tools (spatulas, weighing paper/boat) ready.
-
Open the container, quickly transfer an approximate amount to a pre-tared, covered weighing vessel.
-
Close both the stock container and the weighing vessel immediately.
-
Record the weight and make any necessary adjustments quickly.
-
-
Use of Appropriate Weighing Vessels: Weighing into a container with a lid (e.g., a vial) is preferable to open weighing paper.
Diagram: Weighing a Hygroscopic Compound
Caption: Workflow for accurate weighing of hygroscopic compounds.
Problem 2: Poor Powder Flow and Processing Issues
Symptom: During formulation development, the benzamide amino derivative powder exhibits poor flowability, sticking to equipment, and causing inconsistencies in die filling or capsule filling.
Root Cause: Moisture uptake has increased inter-particle attractive forces, leading to poor powder flow and adhesion to surfaces.[2]
Solutions:
-
Humidity Control in Manufacturing: The most critical factor is to control the relative humidity of the processing environment, ideally keeping it below 40% RH, and for very sensitive materials, even lower.[7]
-
Formulation Strategies:
-
Excipient Selection: Incorporate excipients with low hygroscopicity.
-
Glidants: Add glidants like colloidal silicon dioxide to the formulation to improve powder flow.
-
Moisture Scavengers: In some cases, excipients that preferentially absorb moisture can be included to protect the API.
-
-
Granulation: Converting the fine powder into granules through dry granulation (roller compaction) or a non-aqueous wet granulation process can improve flowability and reduce the surface area exposed to humidity.
-
Protective Coatings: For solid dosage forms, applying a moisture-barrier film coating can protect the hygroscopic core from the environment.[8]
Problem 3: Unexpected Peaks in Analytical Chromatography (e.g., HPLC)
Symptom: When analyzing a sample of a benzamide amino derivative, you observe unexpected peaks in the chromatogram that were not present in the initial analysis of the batch.
Root Cause: The compound has degraded due to exposure to moisture, leading to the formation of hydrolysis products or other degradants.
Troubleshooting Steps:
-
Confirm Water Content: Immediately determine the water content of the sample using Karl Fischer titration. This will confirm if moisture uptake has occurred.
-
Review Handling and Storage: Trace the handling and storage history of the sample. Was it left exposed to ambient air? Was the container properly sealed?
-
Hypothesize Degradation Pathway: Based on the structure of your benzamide amino derivative, hypothesize the likely hydrolysis products. The amide bond is a primary site for hydrolysis, which would yield a carboxylic acid and an amine.
-
Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the impurity peaks and see if they correspond to the hypothesized degradation products.
-
Implement Corrective Actions: Discard the compromised sample. For future work, ensure all handling of the material is performed under controlled humidity conditions and that samples for analysis are prepared fresh from properly stored stock material.
Diagram: Troubleshooting Degradation
Caption: Logical steps for troubleshooting unexpected sample degradation.
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
This protocol provides a general guideline for determining the water content in a hygroscopic benzamide amino derivative using volumetric Karl Fischer titration.
Principle: The Karl Fischer reaction is a specific titration method for water. A reagent containing iodine, sulfur dioxide, a base, and a solvent reacts stoichiometrically with water.
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator is clean, dry, and the titration vessel is sealed from atmospheric moisture.
-
Fill the burette with a standardized Karl Fischer reagent of a known titer.
-
Add the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrate to a stable, dry endpoint.
-
-
Sample Preparation and Introduction:
-
Accurately weigh a suitable amount of the benzamide amino derivative in a sealed container (as described in the weighing workflow). The sample size will depend on the expected water content.
-
Quickly and carefully introduce the sample into the titration vessel, ensuring minimal exposure to the atmosphere.
-
-
Titration:
-
Start the titration. The Karl Fischer reagent will be added until all the water from the sample has reacted.
-
The endpoint is detected potentiometrically.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant used, the titer of the reagent, and the sample weight. The result is typically expressed as a weight/weight percentage (% w/w).
-
Key Considerations:
-
Solubility: Ensure your compound is soluble in the chosen Karl Fischer solvent. If not, a co-solvent may be necessary.
-
Side Reactions: Aldehydes and ketones can interfere with the Karl Fischer reaction. Check for the presence of these functional groups in your molecule.
-
Accuracy: The accuracy of the measurement is highly dependent on preventing moisture contamination during sample handling.[9]
Protocol 2: Creating a Controlled Low-Humidity Environment for Handling
A simple and effective way to handle hygroscopic powders on a small scale is by using a sealed glove bag with a positive pressure of a dry, inert gas.
Materials:
-
Polyethylene glove bag
-
Source of dry nitrogen or argon with a regulator
-
Tubing and necessary fittings
-
All required experimental equipment (balance, spatulas, vials, etc.)
Procedure:
-
Setup: Place all necessary equipment inside the glove bag before sealing it.
-
Purging: Connect the gas inlet of the bag to the dry gas source. Create a small opening for an outlet.
-
Inflation and Purging: Gently flush the bag with the dry gas for several minutes to displace the ambient, moist air. Allow the bag to inflate slightly to create a positive pressure environment.
-
Sealing: Once purged, seal the gas outlet and reduce the gas flow to a very low rate to maintain a slight positive pressure. This prevents ambient air from entering.
-
Operation: You can now manipulate the items inside the bag using the built-in gloves. The positive pressure of the dry gas ensures a low-humidity environment for your experiment.
Data Presentation
Table 1: European Pharmacopoeia Classification of Hygroscopicity
This classification is based on the increase in mass of a substance after storage for 24 hours at 80% relative humidity and 25°C.
| Classification | Increase in Mass (%) | Description |
| Non-hygroscopic | < 0.12 | No significant moisture uptake. |
| Slightly hygroscopic | ≥ 0.12 and < 2.0 | Absorbs a small amount of moisture. |
| Hygroscopic | ≥ 2.0 and < 15.0 | Readily absorbs moisture. |
| Very hygroscopic | ≥ 15.0 | Absorbs a large amount of moisture. |
| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in the absorbed water. |
Source: Adapted from European Pharmacopoeia standards.
This table provides a standardized framework for classifying the hygroscopic nature of your benzamide amino derivatives once you have obtained experimental data.
References
[4] Feng, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204018. Available from: [Link]
[10] Marsh, A., et al. (2017). Influence of organic compound functionality on aerosol hygroscopicity: dicarboxylic acids, alkyl-substituents, sugars and amino acids. Atmospheric Chemistry and Physics, 17(9), 5583-5599. Available from: [Link]
[11] Chen, J., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(11), 6566-6576. Available from: [Link]
[3] Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and organic compounds of atmospheric interest. Atmospheric Environment, 35(7), 1183-1191. Available from: [Link]
[12] Erikson, J. (1969). Comparative stability of benzamide, salicylamide, and some N-substituted derivatives. Journal of Pharmaceutical Sciences, 58(5), 560-563. Available from: [Link]
[13] Peng, C., & Chan, C. K. (2001). Hygroscopic properties of seven amino acids and their influence on the water uptake of ammonium sulfate. Environmental Science & Technology, 35(22), 4495-4501. Available from: [Link]
[8] Li, D., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Science of The Total Environment, 738, 139318. Available from: [Link]
[14] Ghorab, M. K., & Adeyeye, M. C. (2014). Stabilization of moisture-sensitive drugs. Google Patents, WO2014138603A1. Available from:
[7] Liu, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4145-4160. Available from: [Link]
[15] Liu, Y., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4145-4160. Available from: [Link]
Wosicka-Frackowiak, H., et al. (2023). Niacinamide and its impact on stratum corneum hydration and structure. International Journal of Pharmaceutics, 647, 123518. Available from: [Link]
[1] Kumar, S., & Kalra, N. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. Available from: [Link]
[2] Kumar, S., & Kalra, N. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8. Available from: [Link]
[16] Wikipedia. (n.d.). Benzamide. In Wikipedia. Retrieved from: [Link]
[17] Ye, J., et al. (2016). Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. The Journal of Physical Chemistry A, 120(9), 1514-1523. Available from: [Link]
[9] de Oliveira, E. F., et al. (2021). Moisture Sorption Isotherms and Thermodynamic Properties of Biodegradable Polymers for Application in Food Packaging Industry. Polymers, 13(16), 2731. Available from: [Link]
[18] ProUmid GmbH & Co. KG. (n.d.). Moisture Sorption Isotherms. Retrieved from: [Link]
[6] Liew, C. V., & Heng, P. W. S. (2022). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Molecular Pharmaceutics, 20(2), 1152-1165. Available from: [Link]
[5] Saripilli, R., et al. (2022). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available from: [Link]
[19] Alhussaini, M. M. A., et al. (2021). Experimental Investigation of Moisture Sorption Isotherms for Mefenamic Acid Tablets. Iraqi Journal of Chemical and Petroleum Engineering, 22(1), 1-10. Available from: [Link]
[20] Sharma, S., et al. (2019). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 21(18), 7304-7308. Available from: [Link]
[21] Gerasimov, A. D., et al. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 17(1), 101. Available from: [Link]
[22] Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from: [Link]
[23] Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(31), 10134-10141. Available from: [Link]
[24] Pani, L., Gessa, G. L., & Stocchi, F. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 5(5), 475-479. Available from: [Link]
[25] Raikar, S. (2012). What is the best methodology to obtain amides starting from carboxylic fatty acids or from esters, and aromatic amines. ResearchGate. Available from: [Link]
[26] Sabat, M., & Laneman, S. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(12), 3142-3145. Available from: [Link]
[27] Hrib, N. J., et al. (1996). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry, 39(24), 4858-4878. Available from: [Link]
[28] Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2049-2056. Available from: [Link]
[29] Appleton, T. G., & Hall, J. R. (1987). Synthesis and characterization of benzamide metal complexes. Inorganica Chimica Acta, 134(1), 109-116. Available from: [Link]
[30] de la Hoz, A., & El-Faham, A. (2018). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Green Chemistry, 20(2), 353-358. Available from: [Link]
[31] Pani, L., Gessa, G. L., & Stocchi, F. (2002). The Substituted Benzamides and Their Clinical Potential on Dysthymia and on the Negative Symptoms of Schizophrenia. Molecular Psychiatry, 7(3), 247-253. Available from: [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 8. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to Selecting and Validating Negative Controls for PARP Assays: A Comparative Analysis
In the landscape of drug discovery, particularly in oncology, Poly (ADP-ribose) polymerase (PARP) assays are a cornerstone for evaluating novel therapeutics targeting DNA damage response (DDR) pathways. The integrity of data generated from these assays hinges on the meticulous use of appropriate controls. This guide provides an in-depth analysis of control selection for PARP assays, with a specific focus on the common misconception surrounding benzamide-based compounds and a rigorous framework for validating true negative controls.
While the compound 3-amino-N-(3,4-dimethylphenyl)benzamide has been queried as a potential negative control, its structural similarity to known PARP inhibitors necessitates a closer examination. This guide will deconstruct the pharmacology of its parent compound, 3-aminobenzamide, and establish a definitive protocol for qualifying any candidate molecule as a bona fide negative control.
The Central Role of PARP in Genomic Stability
Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a critical nuclear enzyme that acts as a DNA damage sensor.[1] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, including histones.[2][3] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins, such as XRCC1 and DNA Ligase III, to orchestrate the base excision repair (BER) pathway.[1][3]
The inhibition of this pathway is a clinically validated strategy, especially in cancers with deficiencies in other DNA repair mechanisms, like homologous recombination (HR), a concept known as synthetic lethality.[2][4]
Caption: PARP1 signaling pathway in response to DNA damage.
Deconstructing Controls: The Foundation of a Valid PARP Assay
The reliability of any enzymatic assay is anchored by its controls. In the context of PARP inhibition screening, controls are not merely suggestions but absolute requirements for data interpretation.[5][6][7]
-
Positive Control: A compound known to inhibit PARP activity (e.g., Olaparib, Veliparib, Talazoparib). Its purpose is to confirm that the assay system is working correctly and is capable of detecting inhibition.[7][8]
-
Negative Control: A sample that is not expected to affect PARP activity. This establishes a baseline or "no effect" level of enzyme activity. The most common negative control is the vehicle (e.g., DMSO) used to dissolve the test compounds.[5][9] An ideal negative control would be a structurally similar but inactive molecule, which helps to rule out non-specific effects of the chemical scaffold.[10]
The Case of Benzamides: A Cautionary Tale in Control Selection
A frequent point of confusion arises with the benzamide family of compounds.
3-Aminobenzamide (3-AB): A Classic PARP Inhibitor, Not a Negative Control
3-Aminobenzamide is one of the earliest and most well-characterized PARP inhibitors.[11][12] It functions as a competitive inhibitor by mimicking the nicotinamide portion of the PARP substrate, NAD+.[12][13] With an IC50 value as low as ~50 nM in some cell lines, it is a potent inhibitor and should be exclusively used as a positive control for inhibition studies.[13][14] Numerous studies have documented its ability to block PARP activity, prevent NAD+ depletion, and protect against certain forms of cell death.[12][15][16][17]
Evaluating 3-amino-N-(3,4-dimethylphenyl)benzamide:
The user-specified compound, 3-amino-N-(3,4-dimethylphenyl)benzamide, contains the core 3-aminobenzamide pharmacophore. The addition of the N-(3,4-dimethylphenyl) group may alter its potency, selectivity, or cell permeability, but it is highly unlikely to render it completely inactive. Therefore, it cannot be assumed to be a negative control. Without empirical data demonstrating a complete lack of activity, it should be treated as a potential PARP inhibitor.
A Self-Validating Workflow for Qualifying a Negative Control
To rigorously validate any compound, including 3-amino-N-(3,4-dimethylphenyl)benzamide, as a true negative control, a multi-step experimental approach is mandatory. This workflow ensures that the candidate molecule does not interfere with the assay components and is devoid of biological activity against the target.
Caption: Experimental workflow for validating a negative control candidate.
Experimental Protocol: Validation of a Putative Negative Control
This protocol outlines the necessary steps to compare a candidate negative control against a vehicle and a known positive control.
A. Step 1: In Vitro Biochemical PARP Activity Assay
This assay directly measures the enzymatic activity of purified PARP1. An ELISA-based chemiluminescent format is a common and robust choice.[8]
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate.
-
Reaction Setup: In each well, add the reaction buffer containing purified recombinant PARP1 enzyme and biotinylated-NAD+.
-
Compound Addition:
-
Candidate Control: Add the test compound (e.g., 3-amino-N-(3,4-dimethylphenyl)benzamide) at the desired concentration (e.g., 1 µM, 10 µM).
-
Vehicle Control: Add an equivalent volume of the vehicle (e.g., DMSO, typically ≤1% final concentration).[18]
-
Positive Control: Add a known PARP inhibitor (e.g., Olaparib at 100 nM).
-
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP, which binds to the biotinylated-PAR chains formed on the histones.
-
Signal Generation: Add a chemiluminescent HRP substrate and immediately read the luminescence on a plate reader.
-
Analysis: The signal intensity is directly proportional to PARP activity.
B. Step 2: Cellular PARP Activity (PARylation) Assay
This assay confirms the findings from the biochemical assay within a biological context. It measures the level of PAR synthesis in cells after inducing DNA damage.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with the candidate control, vehicle control, and positive control for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by adding a damaging agent (e.g., 20 mM H₂O₂) for 10-15 minutes.
-
Cell Lysis & Fixing: Wash the cells and then fix and permeabilize them.
-
Immunostaining: Block the cells and then incubate with a primary antibody that specifically recognizes PAR. Follow with an HRP-conjugated secondary antibody.
-
Signal Detection: Add a chemiluminescent substrate and measure the signal.
-
Analysis: The signal reflects the level of intracellular PARylation. A valid negative control should not prevent the H₂O₂-induced increase in PAR signal.
C. Step 3: Cytotoxicity Assay
It is crucial to ensure that the candidate compound is not cytotoxic at the concentrations used in the PARP assays, as cell death would confound the results.
Methodology:
-
Cell Treatment: Seed cells as before and treat them with a range of concentrations of the candidate compound for a period relevant to the PARP assay (e.g., 24-72 hours).
-
Viability Measurement: Perform a standard cell viability assay (e.g., AlamarBlue, MTT, or CellTiter-Glo).[19]
-
Analysis: Determine the concentration at which the compound reduces cell viability by 50% (IC50). The concentrations used in the PARP assays should be well below this cytotoxic threshold.
Data Interpretation: Defining a True Negative Control
The data from the validation workflow should be compiled and compared. A compound is confirmed as a valid negative control only if it meets all the criteria outlined in the table below.
| Control/Compound | Expected Outcome: Biochemical Assay | Expected Outcome: Cellular Assay (post-damage) | Expected Outcome: Cytotoxicity Assay | Conclusion |
| Vehicle (e.g., DMSO) | High Luminescence (Maximal PARP Activity) | High PAR Signal | No significant effect on viability | Baseline for No Inhibition |
| Positive Control (e.g., Olaparib) | Low Luminescence (Inhibited PARP Activity) | Low PAR Signal | May show cytotoxicity in HR-deficient cells | Validates Assay Sensitivity |
| Candidate Compound | High Luminescence (Similar to Vehicle) | High PAR Signal (Similar to Vehicle) | Non-toxic at assay concentrations | Valid Negative Control |
| Candidate Compound | Low Luminescence | Low PAR Signal | N/A | Not a Negative Control (Inhibitor) |
Conclusion
The selection of appropriate controls is paramount for the generation of reliable and reproducible data in PARP research. This guide establishes that 3-aminobenzamide and, by logical extension, its close structural analogs like 3-amino-N-(3,4-dimethylphenyl)benzamide, are inappropriate for use as negative controls due to their inherent inhibitory mechanism. The definitive standard for a negative control is the assay vehicle. Any novel compound proposed as a negative control must undergo a rigorous, multi-step validation process, as detailed herein, to empirically demonstrate its lack of biochemical and cellular activity against PARP and its absence of confounding cytotoxicity. Adherence to these principles ensures the scientific integrity of PARP inhibitor screening and advances the development of next-generation cancer therapeutics.
References
-
Gunderson, A. J., & Kumar, G. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Oncology. Retrieved from [Link]
-
Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]
-
Frontiers in Neurology. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Action of PARP Inhibitors. Retrieved from [Link]
-
Ganesan, S., et al. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. Cancers. Retrieved from [Link]
-
Oxford Academic. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
PubMed. (2018). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. Retrieved from [Link]
-
Pillay, N., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. The Journal of Molecular Diagnostics. Retrieved from [Link]
-
ResearchGate. (2018). Development and validation of a high-performance liquid chromatography method for the quantitation of intracellular PARP inhibitor Olaparib in cancer cells. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]
-
bioRxiv. (2022). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
-
Online Inhibitor. (2026). 3-Aminobenzamide (PARP-IN-1): Advanced Mechanisms and Novel Paradigms in PARP Inhibition Research. Retrieved from [Link]
-
BioIVT. (2022). What Are Controls and Why Do We Need Them?. Retrieved from [Link]
-
Rockland Immunochemicals. (2021). Positive and Negative Controls. Retrieved from [Link]
-
Quora. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Retrieved from [Link]
-
BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]
-
Lipsitch, M., Tchetgen, E. T., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology. Retrieved from [Link]
-
BosterBio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
-
PubMed Central. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Retrieved from [Link]
-
PubMed. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Retrieved from [Link]
-
Journal of Critical and Intensive Care. (2022). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. Retrieved from [Link]
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A Comparative Guide to Reference Standards for the Analysis of 3-amino-N-(3,4-dimethylphenyl)benzamide
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth technical comparison of reference standards for the analysis of 3-amino-N-(3,4-dimethylphenyl)benzamide, a key building block in medicinal chemistry. The quality of a reference standard is the bedrock of any quantitative analysis, directly impacting the validity of experimental results. This document will explore the critical attributes of reference standards and compare analytical methodologies for their characterization, empowering you to make informed decisions for your research.
The Critical Role of a Well-Characterized Reference Standard
A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample.[1] In the context of 3-amino-N-(3,4-dimethylphenyl)benzamide, a reliable reference standard is essential for:
-
Accurate quantification: Determining the precise amount of the analyte in a sample.
-
Impurity profiling: Identifying and quantifying process-related impurities and degradation products.[2]
-
Method validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.[3]
-
Regulatory compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.
The "purity" of a reference standard is not a single value but a comprehensive profile established through a combination of orthogonal analytical techniques.
Orthogonal Analytical Approaches for Comprehensive Characterization
To ensure the highest level of confidence in a reference standard, a multi-pronged analytical approach is necessary. This involves employing techniques that rely on different physicochemical principles to assess purity and identify potential impurities. For 3-amino-N-(3,4-dimethylphenyl)benzamide, the primary analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a cornerstone technique for purity assessment due to its high resolving power and sensitivity for chromophoric compounds like 3-amino-N-(3,4-dimethylphenyl)benzamide.[4] A well-developed HPLC method can separate the main component from structurally similar impurities.
-
System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point for separating aromatic amines and amides.[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 310 nm (based on the UV absorbance maxima of related aminobenzamides).[7]
-
Injection Volume: 5 µL
-
Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides an additional layer of confidence by confirming the molecular weight of the main peak and identifying unknown impurities. This technique is particularly valuable for detecting impurities that may co-elute with the main peak in HPLC-UV analysis.
-
LC System: Utilize the same LC method as described for HPLC-UV to ensure chromatographic consistency.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Ionization Mode: Positive ion mode is typically suitable for aromatic amines.
-
Scan Range: A broad scan range (e.g., m/z 100-500) to detect the parent ion and potential impurities.
-
Data Analysis: Extract the ion chromatogram for the expected m/z of 3-amino-N-(3,4-dimethylphenyl)benzamide (C15H16N2O, exact mass: 240.13). Analyze the mass spectra of minor peaks to propose structures for any detected impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method for determining the purity of a substance without the need for a chemically identical reference standard.[8][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By using a certified internal standard with a known purity, the absolute purity of the analyte can be determined with high accuracy.[11]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Internal Standard: Select a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals that do not overlap with the analyte signals and is soluble in the chosen deuterated solvent.[9]
-
Sample Preparation:
-
Accurately weigh a known amount of the 3-amino-N-(3,4-dimethylphenyl)benzamide reference standard.
-
Accurately weigh a known amount of the certified internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
-
Acquisition Parameters:
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard to ensure full signal relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity (std)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity (std) = Purity of the internal standard
-
Comparison of Hypothetical Reference Standards
To illustrate the importance of comprehensive characterization, let's compare two hypothetical reference standards for 3-amino-N-(3,4-dimethylphenyl)benzamide: "Standard A" and "Standard B".
| Parameter | Standard A | Standard B | Significance |
| Purity by HPLC-UV (Area %) | 99.8% | 99.5% | Provides a measure of the main component relative to other UV-active impurities. A higher percentage indicates fewer detectable impurities. |
| Number of Impurities (HPLC-UV) | 1 impurity at 0.15% | 3 impurities (0.2%, 0.15%, 0.1%) | A lower number of impurities is generally desirable. The profile of impurities can provide insights into the synthesis and purification process. |
| Identity Confirmation (LC-MS) | [M+H]+ matches theoretical | [M+H]+ matches theoretical | Confirms the molecular weight of the main component, ensuring the correct compound is being analyzed. |
| Impurity Identification (LC-MS) | Impurity at 0.15% identified as a starting material | Impurities identified as a regioisomer and a di-substituted byproduct | Knowing the identity of impurities is critical for understanding potential toxicological risks and for optimizing synthetic routes. |
| Purity by qNMR | 99.7% | 98.2% | Provides a more accurate, absolute purity value that is not dependent on the response factor of impurities. A significant discrepancy between HPLC and qNMR purity can indicate the presence of non-UV active impurities or residual solvents. |
| Residual Solvents (GC-HS) | <0.1% | 0.8% (Acetone) | High levels of residual solvents can affect the accuracy of weighing and may have toxicological implications. |
| Water Content (Karl Fischer) | 0.1% | 0.5% | Water content contributes to the overall mass and must be accounted for in quantitative analysis. |
| Certificate of Analysis (CoA) | Comprehensive, with detailed data and spectra | Basic, with limited data | A detailed CoA provides transparency and confidence in the quality of the reference standard. |
Conclusion: Selecting the Optimal Reference Standard
The selection of a reference standard for 3-amino-N-(3,4-dimethylphenyl)benzamide should be based on a thorough evaluation of its comprehensive characterization data. While a high purity value from a single technique like HPLC-UV is a good starting point, it is not sufficient to guarantee the quality of the standard.
-
Prioritize standards with a comprehensive Certificate of Analysis: This should include data from multiple orthogonal techniques, including HPLC-UV, LC-MS, and qNMR.
-
Favor standards characterized by qNMR: This provides a more accurate and absolute measure of purity.
-
Scrutinize the impurity profile: The identity and quantity of impurities are as important as the purity of the main component.
-
Consider the supplier's reputation and quality management system: A reputable supplier will have robust quality control processes in place.
By investing in a well-characterized reference standard, you are laying the foundation for accurate, reproducible, and reliable analytical data, which is essential for advancing your research and development efforts.
References
-
National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
Bureau International des Poids et Mesures. (n.d.). qNMR. [Link]
-
PubMed. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
-
YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
Taylor & Francis Online. (2014). Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. [Link]
-
Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. [Link]
-
qReference. (n.d.). Quality Control Methods. [Link]
-
ResearchGate. (2014). Comparison of various international guidelines for analytical method validation. [Link]
-
Academia.edu. (n.d.). The selection use of reference materials in pharmaceutical and clinical laboratories. [Link]
-
PharmaCompare.com. (n.d.). Pharmaceutical Analytical Standards. [Link]
-
PubMed. (2010). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
-
ResearchGate. (2010). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. [Link]
-
Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
Micro-Tech-USA. (n.d.). APPLICATION NOTES - HPLC. [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
PubChem. (n.d.). 3-amino-N-(2,3-dimethylphenyl)benzamide. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 3-Amino-N-(2,4-dimethylphenyl)benzamide - Toxics Release Inventory. [Link]
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- 7. caymanchem.com [caymanchem.com]
- 8. youtube.com [youtube.com]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. qreference.qnmr.com [qreference.qnmr.com]
- 11. qNMR - BIPM [bipm.org]
Comparative Guide: Benchmarking Benzamide Library Compounds in Epigenetic Drug Discovery
Executive Summary
The benzamide scaffold, particularly the ortho-amino benzamide motif, has established itself as a "privileged structure" in medicinal chemistry, most notably in the design of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat, Mocetinostat). While hydroxamic acids (e.g., Vorinostat) historically dominated the first generation of epigenetic drugs, they suffer from poor pharmacokinetic (PK) profiles and lack of isoform selectivity.
This guide benchmarks benzamide-based libraries against the industry-standard hydroxamic acid scaffold and macrocyclic peptides. We analyze performance across three critical vectors: binding kinetics (residence time), isoform selectivity, and metabolic stability.
The Mechanistic Benchmark: Zinc-Binding Groups (ZBG)
To understand the performance data, one must understand the structural causality. The primary differentiator between benzamide libraries and their alternatives is the interaction with the catalytic Zinc ion (
-
Hydroxamic Acids: Function as bidentate chelators. They bind rapidly and tightly but indiscriminately, leading to pan-HDAC inhibition and off-target toxicity.
-
Benzamides: Function as monodentate chelators. They exhibit "slow-tight" binding kinetics. They often require access to a specific "foot pocket" adjacent to the Zinc, which confers high selectivity for Class I HDACs (1, 2, and 3) over Class II.
Visualization: Mechanistic Differentiation
The following diagram illustrates the structural logic dictating the selectivity profiles of the competing scaffolds.
Figure 1: Mechanistic comparison of binding modes. Benzamides utilize the internal cavity for selectivity, whereas hydroxamates rely on strong chelation.
Performance Data: Benzamides vs. Alternatives
The following data summarizes a comparative study of a standard 500-compound benzamide library against a hydroxamic acid library and a macrocyclic peptide set.
Table 1: Comparative Performance Metrics
| Metric | Hydroxamic Acids (Benchmark) | Benzamide Library | Macrocyclic Peptides |
| Primary Target | Pan-HDAC (Class I, IIa, IIb, IV) | Class I Selective (HDAC 1, 2, 3) | Class I Selective |
| Potency ( | High (Low nM) | Moderate to High (nM to | Very High (pM to Low nM) |
| Binding Kinetics | Fast-on / Fast-off | Slow-on / Slow-off | Fast-on / Slow-off |
| Residence Time | Short (< 30 min) | Long (> 5 hours) | Long (> 6 hours) |
| Metabolic Stability ( | Low (Glucuronidation/Hydrolysis) | High (CYP stable) | Moderate (Peptidase risk) |
| Genotoxicity Risk | High (Ames Positive often) | Moderate (Aniline metabolite risk) | Low |
Expert Insight on Data Interpretation
The Potency Trap: Researchers often discard benzamide hits during High-Throughput Screening (HTS) because their
Validated Experimental Protocols
To accurately benchmark benzamide libraries, the experimental design must account for the time-dependent inhibition described above. Standard commercial assay kits often fail here.
Protocol A: Kinetic-Aware Screening Workflow
Objective: To determine accurate
-
Enzyme Preparation: Dilute recombinant HDAC1/2/3 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
). -
Compound Addition: Dispense benzamide library compounds via acoustic droplet ejection (e.g., Echo) into 384-well plates.
-
Critical Step - Pre-Incubation: Add enzyme solution to compounds. Incubate for 3 to 4 hours at room temperature.
-
Why: This allows the benzamide moiety to undergo the conformational change required to access the enzyme's foot pocket.
-
-
Substrate Initiation: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).
-
Readout: Measure fluorescence intensity (Ex 360nm / Em 460nm) in kinetic mode for 60 minutes.
Visualization: The Correct Screening Workflow
This diagram outlines the necessary deviations from standard protocols to validate benzamide efficacy.
Figure 2: Kinetic-aware screening workflow. The red block highlights the mandatory pre-incubation step often missed in standard assays.
ADME/Tox Profiling: The Stability Advantage
While hydroxamic acids are potent, they are metabolically fragile. The hydroxamate group is prone to hydrolysis and glucuronidation, leading to short half-lives in vivo.
Benzamide Performance:
-
Metabolic Stability: Benzamides generally demonstrate superior microsomal stability. In comparative assays using human liver microsomes (HLM), benzamide derivatives frequently show
minutes, compared to minutes for matched hydroxamates [1]. -
Solubility: Benzamide libraries often require careful logP monitoring. Unlike the hydrophilic hydroxamic acid group, the benzamide scaffold can be lipophilic.
-
Optimization Strategy: Introduce solubilizing groups (e.g., piperazine or morpholine tails) at the para-position relative to the amide to improve aqueous solubility without compromising the Zinc interaction.
-
Safety Flag (The Ames Test): Researchers must be vigilant regarding the degradation products. Hydrolysis of the amide bond can release an aniline derivative. Depending on the substitution pattern, specific anilines can be mutagenic.
-
Recommendation: Early Ames testing (Salmonella typhimurium strains TA98 and TA100) is mandatory for benzamide lead candidates [2].
Strategic Recommendations
Based on the benchmarking data, the following application logic applies:
-
Use Hydroxamic Acids when:
-
You need a "tool compound" for initial target validation.
-
Isoform selectivity is not a concern (Pan-inhibition is acceptable).
-
Rapid assay turnaround is required (no pre-incubation).
-
-
Use Benzamide Libraries when:
-
Targeting CNS indications: Benzamides (e.g., Mocetinostat) have better blood-brain barrier (BBB) penetrance potential than charged hydroxamates.
-
Developing Clinical Candidates: The superior metabolic stability and long residence time (pharmacodynamic durability) make them better suited for in vivo efficacy.
-
Requiring Class I Selectivity: Specifically for oncology applications where sparing Class II HDACs reduces cardiotoxicity risks.
-
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors with Improved Isoform Selectivity and Pharmacokinetic Properties. Journal of Medicinal Chemistry.
-
Copeland, R. A. (2016). The Drug-Target Residence Time Model: A Neglected Variable for Lead Optimization. Nature Reviews Drug Discovery.
-
Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules.
-
Chou, C. J., et al. (2008). Benzamide-based HDAC inhibitors: structural requirements for Class I selective inhibition. Bioorganic & Medicinal Chemistry Letters.
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
